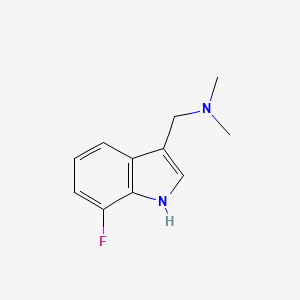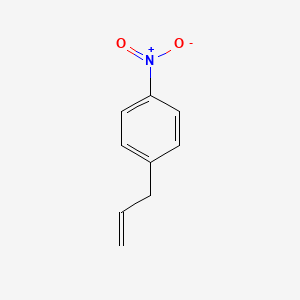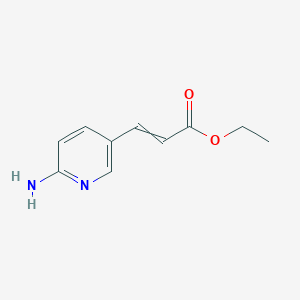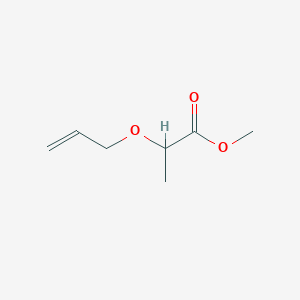
2-(2-chlorophenyl)-5-methyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole, 2-(2-chlorophenyl)-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiosemicarbazide with substituted carboxylic acids or their derivatives. The reaction is usually carried out in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(2-chlorophenyl)-5-methyl-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole, 2-(2-chlorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and induce apoptosis in cancer cells. The compound’s ability to interact with proteins and nucleic acids contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Thiadiazole, 2-(2-chlorophenyl)-5-ethyl-
- 1,3,4-Thiadiazole, 2-(2-chlorophenyl)-5-phenyl-
- 1,3,4-Thiadiazole, 2-(2-chlorophenyl)-5-methoxy-
Uniqueness
2-(2-chlorophenyl)-5-methyl-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl and 5-methyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
55210-94-1 |
|---|---|
Molecular Formula |
C9H7ClN2S |
Molecular Weight |
210.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H7ClN2S/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 |
InChI Key |
LWXMIJBHPVXFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-(Chloromethyl)benzo[b]thiophene](/img/structure/B8794608.png)


